![molecular formula C14H14N6O2 B14009017 N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide CAS No. 89263-33-2](/img/structure/B14009017.png)
N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- is a heterocyclic compound that belongs to the imidazole family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and purification, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted imidazole compounds .
科学的研究の応用
3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in modulating immune responses.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases or interact with DNA to induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: Shares a similar core structure but differs in functional groups.
3H-furo[2,3-b]imidazo[4,5-f]quinoline: Another heterocyclic compound with a fused ring system similar to the imidazoquinoline core.
Uniqueness
3H-imidazo[4,5-f]quinoline-3-carboxamide, n-methyl-9-[[(methylamino)carbonyl]amino]- is unique due to its specific functional groups that confer distinct biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .
特性
CAS番号 |
89263-33-2 |
|---|---|
分子式 |
C14H14N6O2 |
分子量 |
298.30 g/mol |
IUPAC名 |
N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide |
InChI |
InChI=1S/C14H14N6O2/c1-15-13(21)19-9-5-6-17-8-3-4-10-12(11(8)9)18-7-20(10)14(22)16-2/h3-7H,1-2H3,(H,16,22)(H2,15,17,19,21) |
InChIキー |
HMPFRHBYXILEMS-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=C2C(=NC=C1)C=CC3=C2N=CN3C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


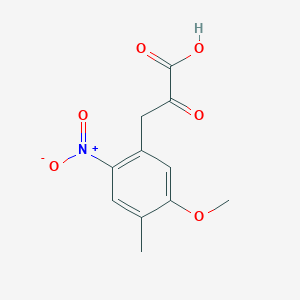

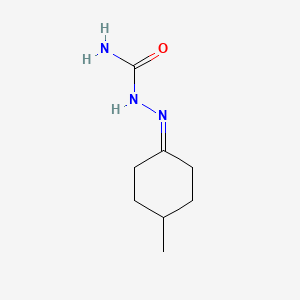
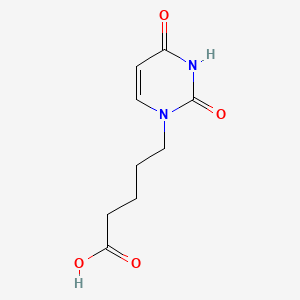
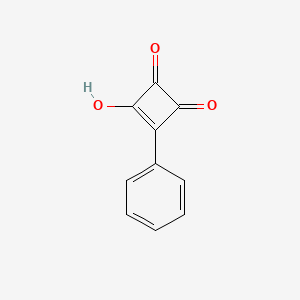
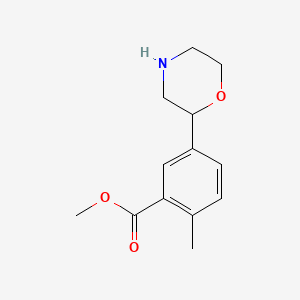
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)

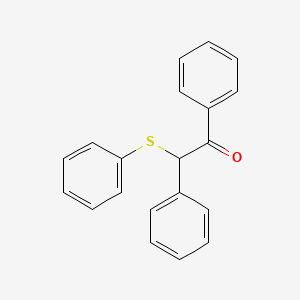
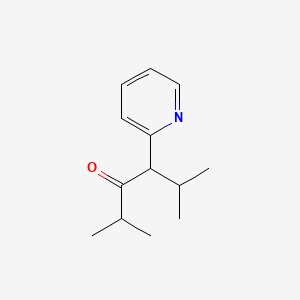
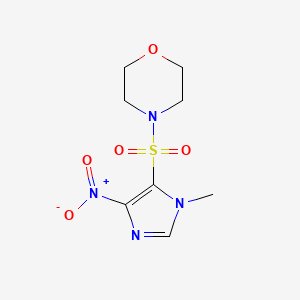
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
